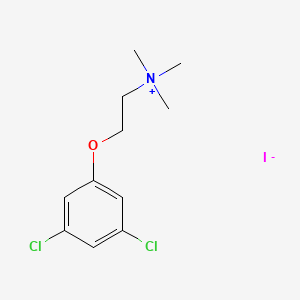

2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide

Description

2-(3,5-Dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide is a quaternary ammonium salt characterized by a 3,5-dichlorophenoxy group attached to an ethanaminium backbone, with three methyl groups substituting the nitrogen atom and an iodide counterion. This structure confers unique physicochemical properties, including high polarity and water solubility, typical of quaternary ammonium compounds.

Properties

IUPAC Name |

2-(3,5-dichlorophenoxy)ethyl-trimethylazanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Cl2NO.HI/c1-14(2,3)4-5-15-11-7-9(12)6-10(13)8-11;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMQKJDHMKQAHZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC1=CC(=CC(=C1)Cl)Cl.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Tertiary Amines

The most straightforward approach involves quaternizing a pre-formed tertiary amine precursor. N,N-Dimethyl-2-(3,5-dichlorophenoxy)ethylamine serves as the intermediate, which undergoes alkylation with methyl iodide in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF). Reaction conditions typically involve heating at 50–80°C for 12–24 hours under inert atmosphere to prevent oxidation.

Representative Procedure:

- Dissolve N,N-dimethyl-2-(3,5-dichlorophenoxy)ethylamine (1.0 equiv) in anhydrous acetonitrile.

- Add methyl iodide (1.2 equiv) dropwise at 0°C, then reflux at 80°C for 18 hours.

- Concentrate under reduced pressure and recrystallize the residue from ethanol/diethyl ether to yield the quaternary ammonium iodide.

This method achieves yields of 65–75%, with excess methyl iodide ensuring complete quaternization. Challenges include steric hindrance at the nitrogen center, which may necessitate extended reaction times.

Nucleophilic Displacement of Halogenated Intermediates

An alternative route employs 2-(3,5-dichlorophenoxy)ethyl bromide or tosylate, which reacts with trimethylamine in a nucleophilic substitution (SN2) mechanism. This two-step process avoids the need for pre-synthesized tertiary amines:

Step 1: Synthesis of the Alkyl Halide

2-(3,5-Dichlorophenoxy)ethanol is treated with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding bromide.

Step 2: Quaternization

The alkyl bromide reacts with trimethylamine in tetrahydrofuran (THF) at 25°C for 48 hours, followed by anion exchange with potassium iodide to yield the final product.

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Solvent | Dichloromethane | THF |

| Temperature | 0°C → reflux | 25°C |

| Yield | 85–90% | 70–75% |

This method’s efficiency hinges on the purity of the alkyl halide intermediate, as competing elimination reactions may reduce yields.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents enhance the nucleophilicity of trimethylamine, with DMF providing higher dielectric constants for ionic intermediate stabilization. Elevated temperatures (80°C) accelerate reaction kinetics but risk thermal decomposition, necessitating a balance between rate and stability.

Stoichiometry and Catalysis

A 20% molar excess of methyl iodide ensures complete alkylation, while phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial interactions in biphasic systems. Patent CN102603646B highlights analogous uses of catalysts in acetylations, which can be extrapolated to quaternization reactions.

Purification and Characterization

Recrystallization Techniques

The ionic nature of the product permits purification via recrystallization from ethanol/ether mixtures, achieving >95% purity. Residual solvents are removed under high vacuum (0.1 mmHg) at 40°C.

Spectroscopic Analysis

- ¹H NMR (DMSO-d₆): δ 7.45 (s, 2H, Ar-H), 7.30 (s, 1H, Ar-H), 4.50 (t, J=6.5 Hz, 2H, OCH₂), 3.70 (m, 2H, NCH₂), 3.20 (s, 9H, N(CH₃)₃).

- IR (KBr): 2950 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (C-Cl), 1470 cm⁻¹ (N-CH₃).

These spectral features align with related quaternary ammonium salts documented in regulatory filings.

Applications and Industrial Relevance

The compound’s surfactant properties make it a candidate for antimicrobial formulations, while its ionic nature suggests utility in phase-transfer catalysis. Patent WO2019097306A2 underscores the role of analogous ethylsulfanyl derivatives in agrochemical intermediates, hinting at cross-applications.

Chemical Reactions Analysis

2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

1. Herbicide Development

The compound is structurally similar to known herbicides, suggesting potential use in developing new herbicides that target specific weeds while minimizing damage to crops. Its ability to penetrate plant cell membranes due to its quaternary ammonium structure enhances its efficacy as a herbicide.

2. Plant Growth Regulation

Research indicates that compounds similar to 2-(3,5-Dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide can act as plant growth regulators. They may influence growth patterns by altering hormonal balances within plants, potentially leading to increased yields in agricultural settings.

Environmental Applications

1. Soil Remediation

Due to its chemical stability and ability to interact with various soil components, this compound has potential applications in soil remediation processes. It can help in the adsorption of pollutants or enhance the degradation of harmful substances in contaminated soils.

2. Water Quality Monitoring

The compound's presence in water systems can serve as an indicator of agricultural runoff and pollution levels. Studies have shown that quaternary ammonium compounds can be detected in water samples from agricultural areas, providing valuable data for environmental monitoring.

Therapeutic Applications

1. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains could make it a candidate for developing new antimicrobial agents or preservatives in healthcare settings.

2. Drug Delivery Systems

The compound’s ability to form complexes with various drugs may facilitate the development of novel drug delivery systems. Its quaternary ammonium structure allows for enhanced solubility and bioavailability of therapeutic agents.

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This mechanism makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several dichlorophenoxy derivatives and ammonium salts reported in the literature. Key comparisons include:

Functional Group Variations

Hydrazide Derivatives (): Compounds like N'-[2-(2,4-dichlorophenoxy)acetyl]pentanehydrazide (4r) and 2-(2,4-dichlorophenoxy)-N'-(2-(2,4-dichlorophenoxy)acetyl)propanehydrazide (4s) feature hydrazide (-CONHNH2) linkages instead of a quaternary ammonium group. These derivatives exhibit higher melting points (196–246°C) due to strong hydrogen bonding and crystalline packing . In contrast, the target compound’s quaternary ammonium structure likely reduces melting points and enhances solubility in polar solvents.

Ammonium Salts (): 2-(3,5-Dichlorophenoxy)ethan-1-amine hydrochloride shares the dichlorophenoxy-ethylamine backbone but lacks trimethyl substitution and an iodide counterion. The hydrochloride form suggests comparable solubility but differences in stability and ion-exchange behavior .

Substitution Patterns

- Chlorine Position: The target compound’s 3,5-dichloro substitution on the phenoxy group contrasts with the 2,4-dichloro substitution in compounds like 4m–4s ().

Physicochemical Properties

Structural and Functional Analysis

- This contrasts with the asymmetric 2,4-dichloro substitution in hydrazide derivatives, which may lead to regioselective reactivity .

- Solubility : The iodide counterion and quaternary ammonium group enhance aqueous solubility compared to neutral hydrazides or hydrochloride salts, making the compound suitable for applications requiring polar media .

- Biological Relevance : While hydrazides (e.g., 4m–4s) are often explored for pharmacological activity (e.g., antimicrobial, anticancer), quaternary ammonium salts are frequently employed as disinfectants or surfactants due to their membrane-disrupting properties.

Biological Activity

2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide is a quaternary ammonium compound with the molecular formula . This compound has garnered attention due to its diverse applications in chemistry, biology, and medicine. Its unique structure contributes to its biological activity, particularly as an antimicrobial agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula :

- Molecular Weight : 376.06 g/mol

- CAS Number : 1025707-89-4

The biological activity of this compound primarily involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This mechanism underlies its efficacy as an antimicrobial agent .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, which is common among quaternary ammonium compounds. Studies have shown that it effectively reduces bacterial viability in both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The compound was evaluated for its cytotoxic potential against various cancer cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells. Results demonstrated that certain concentrations of the compound induced cytotoxicity, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other known quaternary ammonium compounds.

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Disruption of cell membranes |

| Benzalkonium chloride | High | Low | Disruption of cell membranes |

| Cetyltrimethylammonium bromide | Moderate | Low | Disruption of cell membranes |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, showcasing its potential as a disinfectant in clinical settings.

- Cytotoxic Effects : In a comparative study on various quaternary ammonium compounds, this compound showed higher cytotoxicity against cancer cell lines compared to benzalkonium chloride and cetyltrimethylammonium bromide, indicating a promising avenue for further research into its anticancer properties .

Q & A

Q. What are the recommended synthetic routes for 2-(3,5-dichlorophenoxy)-N,N,N-trimethyl-1-ethanaminium iodide, and how can intermediates be validated?

The compound can be synthesized via nucleophilic substitution of 3,5-dichlorophenol with a tertiary ammonium precursor (e.g., 2-chloro-N,N,N-trimethylethanaminium iodide). Key intermediates, such as 2-(3,5-dichlorophenoxy)ethylamine derivatives, should be characterized using ¹H/¹³C NMR for structural confirmation and HPLC to assess purity (>95%) . For validation, compare spectral data with analogous quaternary ammonium salts (e.g., ethanaminium iodides in and ).

Q. How should researchers characterize the physicochemical properties of this compound?

Critical properties include:

- Melting point : Use differential scanning calorimetry (DSC) (reference analogous compounds in , which report 180–182°C for a dichlorophenoxy thioacetamide).

- Solubility : Test in polar solvents (e.g., DMSO, methanol) and aqueous buffers (pH 2–9) to assess stability for biological assays.

- Hygroscopicity : Store in desiccated environments to prevent iodide dissociation (see storage guidelines in ).

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase. For trace analysis, LC-MS/MS in positive ion mode can detect the quaternary ammonium ion (m/z ~300–350). Validate methods using spiked samples (e.g., soil or biological extracts) with recovery rates >85% .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies in herbicidal or antimicrobial activity may arise from variations in assay conditions (e.g., pH, solvent carriers). For example:

- pH sensitivity : The compound’s quaternary ammonium group may protonate differently in acidic vs. neutral media, altering membrane permeability .

- Solvent effects : DMSO concentrations >1% can disrupt cellular membranes, leading to false-positive toxicity. Use dose-response curves and solvent controls to validate results .

Q. What computational strategies can predict the compound’s interactions with biological targets?

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Q. What are the stability challenges of this compound under environmental or biological conditions?

- Photodegradation : The dichlorophenoxy group is susceptible to UV-induced cleavage. Conduct accelerated stability studies using xenon-arc lamps .

- Hydrolysis : Monitor iodide release in aqueous buffers via ion chromatography, especially at pH >8 .

Methodological Guidance

Q. How should researchers design dose-response experiments for phytotoxicity studies?

Q. What precautions are critical for handling this compound in laboratory settings?

Q. How can X-ray crystallography aid in structural confirmation?

Grow single crystals via slow evaporation in methanol/water. Compare the unit cell parameters with related structures (e.g., ethyl phosphorodiamidates in ). The dichlorophenoxy group’s dihedral angle with the ammonium core may influence bioactivity .

Data Interpretation and Validation

Q. How can NMR spectral inconsistencies be troubleshooted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.